N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core substituted with ethoxy, methyl, and tert-butyl acetamide groups. Pyrido[2,3-d]pyrimidines are structurally analogous to purines, making them attractive scaffolds in medicinal chemistry for targeting enzymes like kinases or polymerases . The tert-butyl group in the acetamide side chain likely enhances metabolic stability and lipophilicity, while the ethoxy and methyl substituents on the pyrido-pyrimidine core may modulate electronic and steric properties for target interactions.
Properties
IUPAC Name |
N-tert-butyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-6-24-10-7-8-17-13-12(10)14(22)20(15(23)19(13)5)9-11(21)18-16(2,3)4/h7-8H,6,9H2,1-5H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWLYKZCZLNUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of tert-butylamine, ethyl acetoacetate, and a pyrido[2,3-d]pyrimidine precursor. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide exhibit anticancer properties. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound could potentially be developed into a therapeutic agent for cancer treatment due to its structural similarity to known anticancer drugs.
2. Antimicrobial Activity
this compound may also possess antimicrobial properties. Compounds containing pyrimidine rings have been documented to demonstrate activity against a range of bacteria and fungi. The ethoxy and tert-butyl substituents might enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, similar pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit phospholipase A₂ enzymes, which are involved in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step chemical reactions that include:
Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core
This step involves cyclization reactions using appropriate precursors such as substituted pyridines and carbonyl compounds to construct the pyrido[2,3-d]pyrimidine framework.
Step 2: Introduction of Functional Groups
Subsequent reactions may involve alkylation or acylation processes to introduce the tert-butyl and ethoxy groups. These modifications are crucial for enhancing the biological activity and solubility of the final product.
Step 3: Final Acetamide Formation
The final step typically involves acylation with acetic anhydride or acetyl chloride to yield the acetamide derivative.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that pyrido[2,3-d]pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF7) .
- Antimicrobial Testing : Research indicated that certain pyrimidine derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Research : Investigations into enzyme inhibitors revealed that some pyrido[2,3-d]pyrimidines effectively inhibited phospholipase A₂ activity in vitro .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide ()
- Core Structure: Shares the pyrido[2,3-d]pyrimidine backbone but differs in substituents: 6-Ethyl group (vs. hydrogen in the target compound): Increases molecular weight (MW: ~435.45 g/mol) and lipophilicity. Methoxyethyl acetamide (vs.
- Implications : The ethyl substitution at position 6 may hinder binding to sterically sensitive targets compared to the unsubstituted target compound.
Heterocyclic Acetamides with Tert-Butyl Groups
tert-Butyl 5-(tert-butoxycarbonyl(2-(3-(2-(cyclopropylamino)-2-oxoethylthio)phenyl)pyrimidin-4-yl)amino)-1H-indazole-1-carboxylate ()
- Core Structure : Indazole-pyrimidine hybrid with tert-butyl carbamate.
- Key Differences :
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Substituent Effects : The tert-butyl group in the target compound likely improves pharmacokinetic profiles compared to smaller alkyl or polar groups (e.g., methoxyethyl in ) by reducing metabolic degradation .
- Synthetic Challenges : High-yield synthesis (~88%) of structurally complex acetamides () suggests that optimizing coupling reactions and purification (e.g., silica gel chromatography) is critical for scalability .
- Biological Relevance : Pyrido-pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR), though specific data for the target compound remains undisclosed .
Biological Activity
N-tert-butyl-2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₄ |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 1005299-14-8 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Activity
Compounds within the same structural family have also demonstrated antimicrobial effects. For example, derivatives containing similar dioxo-pyrimidine structures have been evaluated for their efficacy against various bacterial strains, showing significant inhibition of growth . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
-
Study on Anticancer Activity:
A study published in a reputable journal highlighted the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines . -
Antimicrobial Evaluation:
In another study focusing on the antimicrobial properties of similar compounds, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the ethoxy group significantly enhanced antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair.
- Induction of Apoptosis: Many pyrido[2,3-d]pyrimidine derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis typically involves multi-step reactions, including condensation of pyrido[2,3-d]pyrimidine precursors with tert-butyl acetamide derivatives. Key parameters include:
- Temperature control : Reactions often require reflux conditions in polar solvents (e.g., DMF or acetonitrile) to ensure solubility and reactivity .
- pH modulation : Acidic or basic conditions may be necessary during cyclization steps to stabilize intermediates .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can improve regioselectivity . Methodological optimization via Design of Experiments (DoE) is recommended to balance competing factors like time and cost .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., ethoxy and tert-butyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities ≥95% purity .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of the tert-butyl group .
- HPLC : Monitors reaction progress and purity, especially for polar byproducts .
Q. What are the standard protocols for evaluating in vitro biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Cell viability assays : MTT or ATP-based assays in cancer/primary cell lines to assess cytotoxicity .
- Dose-response curves : Generate EC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding poses in enzyme active sites, highlighting key interactions (e.g., hydrogen bonding with the pyrimidine-dione core) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to validate docking results .
- QSAR modeling : Correlate substituent modifications (e.g., ethoxy vs. methoxy) with activity trends using descriptors like LogP or polar surface area .
Q. What strategies resolve contradictions in reported biological activity data?
- Cross-study standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., cell-line-specific responses) .
- Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How do structural modifications (e.g., tert-butyl vs. benzyl groups) influence pharmacological properties?
- SAR studies : Synthesize analogs with systematic substituent changes and compare:
- Lipophilicity : Measure LogP to correlate with membrane permeability .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Potency : Test against isoform-specific targets (e.g., COX-2 vs. COX-1) .
- Crystallographic analysis : Resolve how bulky substituents (e.g., tert-butyl) alter binding pocket interactions .
Q. What are the best practices for handling reactive intermediates during synthesis?
- In situ quenching : Use scavengers (e.g., silica-bound amines for acylating agents) to stabilize sensitive intermediates .
- Low-temperature techniques : Conduct reactions at –78°C (dry ice/acetone) to prevent side reactions in oxidation/reduction steps .
- Real-time monitoring : Employ FTIR or Raman spectroscopy to detect transient species .
Methodological Notes
- Data reproducibility : Share raw NMR/MS files and crystal structure CIFs via repositories like Zenodo or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
